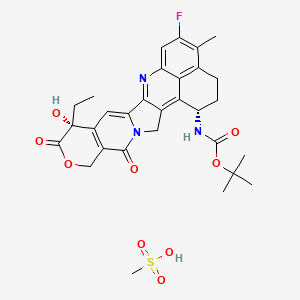
Exatecan intermediate 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan intermediate 8 is a chemical compound used as an intermediate in the synthesis of exatecan mesylate, a drug with significant applications in cancer treatment. The compound has the molecular formula C25H26N2O4 and is known for its role in the production of exatecan mesylate, which is a potent inhibitor of DNA topoisomerase I .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Exatecan intermediate 8 is typically synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A then undergoes a rearrangement reaction to form intermediate B, which is further processed to produce exatecan mesylate .
Industrial Production Methods
The industrial production of this compound involves the use of cost-effective starting materials and moderate reaction conditions. The process is designed to be simple and efficient, with high yields suitable for large-scale production. The intermediate is obtained through a series of steps including deprotection, condensation, and hydrolysis reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Exatecan intermediate 8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Exatecan intermediate 8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Primarily used in the synthesis of exatecan mesylate, which is a potent anticancer agent.
Industry: Employed in the large-scale production of pharmaceutical compounds .
Wirkmechanismus
Exatecan intermediate 8 itself does not have significant biological activity, but it is a crucial intermediate in the synthesis of exatecan mesylate. Exatecan mesylate exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the formation of DNA-topoisomerase I cleavage complexes, resulting in DNA damage and cell death. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the associated DNA damage response pathways .
Vergleich Mit ähnlichen Verbindungen
Exatecan intermediate 8 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Camptothecin: A natural product with a similar mechanism of action but different chemical structure.
Topotecan: A synthetic derivative of camptothecin with similar anticancer properties.
Irinotecan: Another camptothecin derivative used in cancer treatment.
This compound is distinct due to its specific role in the synthesis of exatecan mesylate, which has shown superior efficacy and reduced side effects compared to other topoisomerase I inhibitors .
Eigenschaften
Molekularformel |
C30H34FN3O9S |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
tert-butyl N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1 |
InChI-Schlüssel |
JLWASVCYZXIQGF-PQMJXKCRSA-N |
Isomerische SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


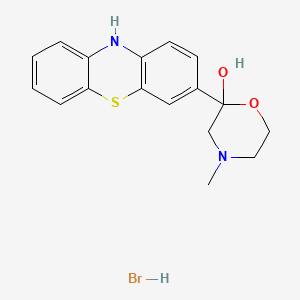


![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

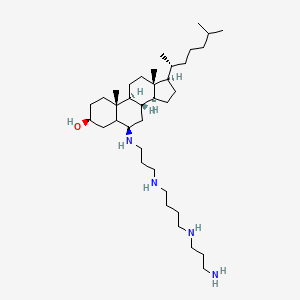
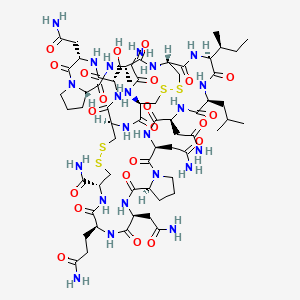
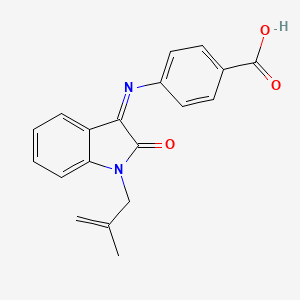

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
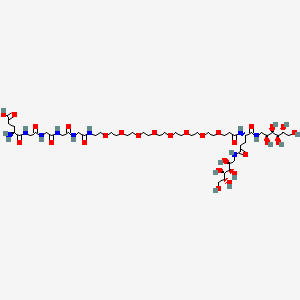
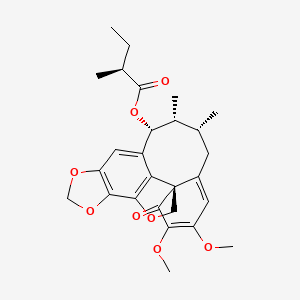
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
